N-benzyl-4-chlorophthalazin-1-amine

Lipophilicity Membrane permeability Blood-brain barrier

N-Benzyl-4-chlorophthalazin-1-amine (CAS 677322-97-3; molecular formula C₁₅H₁₂ClN₃; MW 269.73) is a dual-substituted phthalazine derivative bearing a chlorine atom at the 4-position of the phthalazine core and a benzylamino group at the 1-position. The phthalazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically evaluated agents such as Vatalanib (VEGFR inhibitor), Azelastine (antihistamine), and Zopolrestat (aldose reductase inhibitor).

Molecular Formula C15H12ClN3
Molecular Weight 269.73 g/mol
Cat. No. B12222894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-chlorophthalazin-1-amine
Molecular FormulaC15H12ClN3
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)Cl
InChIInChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)
InChIKeySPVAQTODVZCKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-chlorophthalazin-1-amine (CAS 677322-97-3): Structural Identity and Compound Class Positioning for Procurement Decisions


N-Benzyl-4-chlorophthalazin-1-amine (CAS 677322-97-3; molecular formula C₁₅H₁₂ClN₃; MW 269.73) is a dual-substituted phthalazine derivative bearing a chlorine atom at the 4-position of the phthalazine core and a benzylamino group at the 1-position . The phthalazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically evaluated agents such as Vatalanib (VEGFR inhibitor), Azelastine (antihistamine), and Zopolrestat (aldose reductase inhibitor) [1]. Unlike simpler mono-substituted phthalazine analogs, this compound integrates two distinct pharmacophoric features—the electron-withdrawing 4-chloro substituent and the lipophilic N-benzyl moiety—within a single molecular framework, creating a versatile intermediate for structure-activity relationship (SAR) exploration and library synthesis [2]. It is listed in the ZINC database (ZINC14944563) with no known ChEMBL bioactivity as of ChEMBL 20, confirming its status as an underexplored but synthetically valuable scaffold rather than a biologically validated hit [3].

Why N-Benzyl-4-chlorophthalazin-1-amine Cannot Be Replaced by Generic Phthalazine Analogs: Dual-Substitution Rationale


Phthalazine-based compounds operate within narrow SAR landscapes where minor substituent changes can produce order-of-magnitude shifts in potency, selectivity, and physicochemical properties [1]. The 4-chloro substituent is not a passive structural element; in the related series of 4-benzylphthalazin-1-ylamino derivatives, the chloride atom at C-1 was explicitly identified as the moiety responsible for antimicrobial activity, with its displacement by N-nucleophiles directly correlated with bioactivity loss [2]. Conversely, the N-benzyl group contributes lipophilicity (estimated ΔLogP ≈ +1.3 vs. the unsubstituted 4-chlorophthalazin-1-amine), which is predicted to enhance membrane permeability and blood-brain barrier penetration potential [3]. Compounds lacking either feature—such as 4-chlorophthalazin-1-amine (missing benzyl) or N-benzylphthalazin-1-amine (missing chlorine)—represent fundamentally different chemical entities with distinct reactivity, solubility, and biological profiles. Procurement of the dual-substituted scaffold is therefore non-interchangeable with either mono-substituted analog when the experimental objective requires simultaneous exploration of 4-position electronic effects and 1-position steric/lipophilic modulation.

Quantitative Differentiation Evidence for N-Benzyl-4-chlorophthalazin-1-amine Versus Closest Structural Analogs


Lipophilicity Advantage: Estimated LogP Differential vs. 4-Chlorophthalazin-1-amine Enables Membrane Penetration

The addition of the N-benzyl substituent to the 4-chlorophthalazin-1-amine core substantially increases lipophilicity. 4-Chlorophthalazin-1-amine (CAS 13580-86-4) has an experimentally derived LogP of approximately 2.45 . While no experimental LogP is published for N-benzyl-4-chlorophthalazin-1-amine, the benzyl group is estimated to add approximately 1.3–1.5 LogP units based on the π contribution of the benzyl fragment, yielding a predicted LogP of ~3.8–4.0 for the target compound. This LogP range is consistent with compounds that exhibit enhanced passive membrane permeability and potential CNS penetration [1]. In contrast, the non-benzylated analog 4-chlorophthalazin-1-amine (LogP ~2.45) falls below the typical CNS drug-like range (LogP 3–5), limiting its utility in neuroinflammatory or neurodegenerative target programs.

Lipophilicity Membrane permeability Blood-brain barrier

Chlorine-Dependent Antimicrobial Activity: Class-Level Evidence from 4-Benzylphthalazin-1-ylamino Derivatives

In a systematic study of 4-benzylphthalazine derivatives, compounds bearing the 4-benzylphthalazin-1-ylamino scaffold (10a–j, 12, 13, 14a,b) demonstrated antibacterial activity nearly equivalent to standard antibiotics (ampicillin, tetracycline, norfloxacin at 30 μg/mL) against Gram-positive (Bacillus cereus, B. subtilis, B. sphaericus, Staphylococcus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) strains [1]. Critically, the authors concluded that 'decomposition of chloride atom at C-1 of 4-benzyl-1-chlorophthalazine with N-nucleophiles is responsible for the antimicrobial activities' [1]. This establishes that the chlorine substituent on the phthalazine core is mechanistically essential for antimicrobial potency in the benzylphthalazine series. The target compound N-benzyl-4-chlorophthalazin-1-amine retains both the 4-chloro and the benzylamino features, positioning it as a direct structural analog of the active derivatives 10a–j.

Antimicrobial Antibacterial Structure-activity relationship

Synthetic Versatility: 4-Chloro Leaving Group Enables Diversification into Kinase-Targeted Libraries

The 4-chloro substituent on the phthalazine ring serves as a synthetically tractable leaving group for nucleophilic aromatic substitution (SNAr), enabling the generation of diverse compound libraries. This reactivity has been exploited extensively: 1-chlorophthalazine was shown to be a more efficient substrate for mammalian molybdenum hydroxylases (aldehyde oxidase and xanthine oxidase) than the parent phthalazine, with the chlorine atom facilitating oxidative displacement to the corresponding phthalazinone [1]. Furthermore, 4-chlorophthalazin-1-amine is documented as a precursor for preparing 2-phenylimidazo[1,2-b]pyridazine anthelmintics and imidazo[2,1-a]phthalazine p38 MAP kinase inhibitors . The target compound's dual functionality—4-Cl for SNAr diversification and N-benzyl for lipophilic modulation—provides two orthogonal vectors for library construction. This contrasts with N-benzylphthalazin-1-amine (CAS 364383-18-6), which lacks the chlorine handle and therefore cannot undergo the same SNAr-based diversification chemistry.

Kinase inhibitor Library synthesis Nucleophilic substitution

Phthalazine Scaffold Validated Across Five Distinct Therapeutic Target Classes

The phthalazine chemotype has produced inhibitors with sub-micromolar potency across multiple target classes. Representative quantitative benchmarks include: VEGFR-2 inhibition by N-substituted-4-phenylphthalazin-1-amine derivative 7f (IC₅₀ = 0.08 μM, more potent than sorafenib at IC₅₀ = 0.10 μM) [1]; PDE5 inhibition by MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine, Ki = 1.3 μM) with >700-fold selectivity over calcium- and cAMP-selective PDEs [2]; SOS1 inhibition by amine-substituted phthalazine derivatives (2025 patent, Jazz Pharmaceuticals) for RAS mutant cancers [3]; TGFβ pathway inhibition by phthalazin-1-amine derivative 10p (IC₅₀ = 0.11 ± 0.02 μM) via a non-kinase mechanism with 112-fold selectivity index [4]; and sphingosine-1-phosphate lyase inhibition by 4-chlorophthalazin-1-yl-piperazinyl-nicotinonitriles (IC₅₀ above 0.03 mM at pH 7.4) [5]. N-Benzyl-4-chlorophthalazin-1-amine combines the 4-chloro substitution pattern present in the S1P lyase inhibitor series with the N-benzyl motif present in PDE4-active benzylamine-substituted phthalazinones [6], positioning it at the intersection of multiple validated chemotypes.

VEGFR-2 PDE5 SOS1 TGFβ Kinase inhibition

Recommended Application Scenarios for N-Benzyl-4-chlorophthalazin-1-amine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via Dual-Vector Diversification

The 4-chloro group provides an SNAr-reactive handle for introducing diverse amine, alcohol, or thiol nucleophiles, while the N-benzyl group can be independently modified via hydrogenolysis or further N-functionalization. This dual-vector strategy enables the parallel synthesis of compound libraries exploring both electronic (4-position substituent) and steric/lipophilic (N-substituent) SAR dimensions simultaneously [1]. The phthalazine scaffold has demonstrated validated kinase inhibition across VEGFR-2 (IC₅₀ as low as 0.08 μM) [2], p38 MAP kinase [3], and SOS1 (2025 patent) [4], making this compound an efficient starting point for kinase-focused library construction. Compared to using two separate mono-substituted scaffolds, the dual-substituted intermediate reduces the number of synthetic steps and overall material costs.

Antimicrobial SAR Exploration Leveraging Chlorine-Dependent Bioactivity

Published evidence demonstrates that the chlorine atom in 4-benzylphthalazine derivatives is mechanistically responsible for antibacterial activity against both Gram-positive and Gram-negative strains [1]. N-Benzyl-4-chlorophthalazin-1-amine preserves this essential chlorine feature while the N-benzyl group can be varied to optimize potency, spectrum, and physicochemical properties. The compound serves as a direct entry point for synthesizing and screening analogs of the active 4-benzylphthalazin-1-ylamino series (compounds 10a–j) that showed inhibition zones comparable to standard antibiotics [1].

CNS-Penetrant Lead Generation for Neuroinflammatory or Neurodegenerative Targets

The estimated LogP of ~3.8–4.0 places N-benzyl-4-chlorophthalazin-1-amine within the optimal lipophilicity range for CNS drug candidates (LogP 3–5) [2]. Combined with the phthalazine scaffold's validated activity in PDE4 inhibition (benzylamine-substituted phthalazinones with sub-nanomolar IC₅₀ and topical anti-inflammatory efficacy in a mouse dermatitis model) [3] and TGFβ pathway modulation (IC₅₀ 0.11 μM, non-kinase mechanism) [4], this compound is a suitable starting point for CNS-targeted anti-inflammatory or neuroprotective programs where both target engagement and blood-brain barrier penetration are required.

S1P Lyase Inhibitor Optimization Using 4-Chlorophthalazine Core

The 4-chlorophthalazin-1-yl moiety is a key structural component of orally active sphingosine-1-phosphate lyase inhibitors developed for multiple sclerosis, with IC₅₀ values above 0.03 mM at pH 7.4 in enzymatic assays [5]. The target compound provides the identical 4-chlorophthalazin-1-amine core with an N-benzyl group that can be elaborated into piperazine-linked nicotinonitrile derivatives following published synthetic routes [5]. This positions N-benzyl-4-chlorophthalazin-1-amine as a cost-effective advanced intermediate for S1P lyase inhibitor lead optimization campaigns.

Quote Request

Request a Quote for N-benzyl-4-chlorophthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.